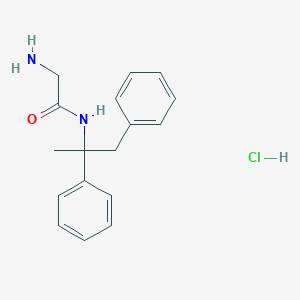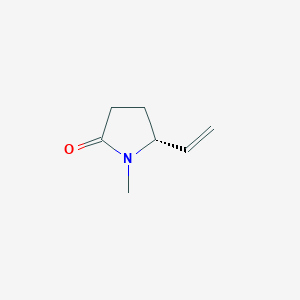
雷美替胺盐酸盐
概述
描述
CA-074 methyl ester is a cell-permeable inhibitor of cathepsin B, a lysosomal cysteine protease. This compound is widely used in scientific research due to its ability to inhibit cathepsin B selectively and irreversibly. CA-074 methyl ester is converted by cellular esterases to CA-074, which is the active form of the inhibitor .
科学研究应用
CA-074甲酯在科学研究中具有广泛的应用:
作用机制
CA-074甲酯通过抑制组织蛋白酶B发挥作用。该化合物被细胞酯酶转化为CA-074。然后,CA-074与组织蛋白酶B的活性位点结合,与活性位点中的半胱氨酸残基形成共价键。 这种不可逆抑制阻止组织蛋白酶B降解其底物,从而调节各种细胞过程 .
安全和危害
Remacemide hydrochloride may be harmful if swallowed and can cause serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .
生化分析
Biochemical Properties
Remacemide Hydrochloride is a weak uncompetitive NMDA receptor antagonist, with IC50s of 68 μM and 76 μM for MK-801 binding and NMDA currents, respectively . It interacts with the NMDA receptor complex and sodium channels, affecting the biochemical reactions within the cell .
Cellular Effects
Remacemide Hydrochloride influences cell function by blocking voltage-dependent sodium channels and antagonizing NMDA receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Remacemide Hydrochloride exerts its effects at the molecular level by binding weakly and noncompetitively to the ionic channel site of the NMDA receptor complex . It also blocks voltage-dependent sodium channels .
Temporal Effects in Laboratory Settings
It has been used in various studies for its neuroprotective and anti-epileptic actions .
Dosage Effects in Animal Models
In animal models, Remacemide Hydrochloride has shown to delay the acquisition of audio/visual discrimination task performance .
Metabolic Pathways
It is known to interact with the NMDA receptor complex and sodium channels, which play crucial roles in various metabolic processes .
准备方法
合成路线和反应条件
CA-074甲酯通过CA-074的酯化反应合成。该合成涉及在合适的催化剂存在下,CA-074与甲醇反应。 该反应通常在回流条件下进行,以确保完全酯化 .
工业生产方法
CA-074甲酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,反应在大型反应器中进行。 然后使用结晶或色谱等技术对产品进行纯化,以达到所需的纯度 .
化学反应分析
反应类型
CA-074甲酯主要进行水解反应,形成CA-074,即组织蛋白酶B的活性抑制剂。 这种水解反应是由细胞酯酶催化的 .
常用试剂和条件
CA-074甲酯水解为CA-074是在细胞酯酶存在下,在生理条件下发生的。 该反应不需要其他试剂 .
主要生成产物
相似化合物的比较
类似化合物
CA-074甲酯的独特性
CA-074甲酯因其对组织蛋白酶B的高选择性和不可逆抑制而独一无二。 这种选择性使其成为研究组织蛋白酶B在各种生物过程中的特定作用而不影响其他蛋白酶的宝贵工具 .
属性
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMIUSWZXGTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045683 | |
| Record name | Remacemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111686-79-4 | |
| Record name | Remacemide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111686-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remacemide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REMACEMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)

![6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)





![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)




